3-(Hexyloxy)azetidine
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Overview
Description
3-(Hexyloxy)azetidine is a four-membered nitrogen-containing heterocycle with a hexyl group attached to the oxygen atom. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the hexyl group in this compound enhances its lipophilicity, making it an interesting compound for various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexyloxy)azetidine can be achieved through several methods:
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation Reactions: Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: This method involves the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as microwave-assisted cyclocondensation and intramolecular amination, which offer high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Hexyloxy)azetidine undergoes various chemical reactions due to its strained ring structure:
Ring-Opening Reactions: The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: It can undergo substitution reactions at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different functionalized derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products: The major products formed from these reactions include various functionalized azetidines, amines, and alcohols .
Scientific Research Applications
3-(Hexyloxy)azetidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Polymer Chemistry: It is used in the polymerization processes to create polyamines with unique properties.
Catalysis: The compound is utilized in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions.
Mechanism of Action
The mechanism of action of 3-(Hexyloxy)azetidine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects . The ring strain and the presence of the hexyl group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Piperidines: These are six-membered nitrogen-containing heterocycles with even lower ring strain and distinct chemical properties.
Uniqueness of 3-(Hexyloxy)azetidine: The unique combination of the four-membered ring structure and the hexyl group imparts distinct lipophilicity and reactivity to this compound, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
3-hexoxyazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-4-5-6-11-9-7-10-8-9/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVHZRSPEVVFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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